N-(2-Cyanoethyl)-L-valine
Overview
Description
N-(2-Cyanoethyl)-L-valine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Cyanoethyl)valine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biomarker in Smoking Cessation Studies
N-(2-Cyanoethyl)valine (CEVal) has been used as a biomarker in studies to assess compliance in smokers switching to Tobacco Heating Products (THPs). A study by Camacho et al. (2021) demonstrated that CEVal can serve as a reliable biomarker for evaluating compliance in smoking cessation or switching studies. The study found that the half-life of CEVal is approximately 30 days, and it can robustly assess the effects of nicotine products in clinical and observational studies (Camacho et al., 2021).
Metabolism and Hemoglobin Adduct Formation
Research by Fennell et al. (2005) explored the metabolism of acrylamide in humans and the formation of hemoglobin adducts like N-(2-Cyanoethyl)valine. This study highlighted the metabolic pathways of acrylamide, contributing to understanding how chemicals interact with hemoglobin, forming specific adducts like CEVal (Fennell et al., 2005).
Polymorphisms Impact on Metabolism
Thier et al. (2002) investigated the influence of human CYP2E1 polymorphisms on the metabolism of acrylonitrile, particularly focusing on the formation of N-(cyanoethyl)valine in hemoglobin. The study found no significant influence of CYP2E1 polymorphisms on N-(cyanoethyl)valine levels, providing insights into individual differences in acrylonitrile metabolism and toxicity (Thier et al., 2002).
Analysis Method for N-(Cyanoethyl)valine
Lewalter and Bolt (2012) discussed a reliable GC-MS method for determining N-(Cyanoethyl)valine levels in blood, essential for understanding correlations between external and internal exposure to specific chemicals (Lewalter & Bolt, 2012).
Application in Coordination Chemistry
Roy, Saha, and Roy (1987) conducted studies on uranyl complexes with derivatives of valine, such as N-(salicylidene)-L-valine, which are relevant to the broader field of coordination chemistry involving amino acids and their derivatives (Roy et al., 1987).
Exposure Monitoring in Industrial Settings
Tavares et al. (1996) developed a methodology using N-(2-cyanoethyl)valine for monitoring exposure to acrylonitrile in industrial settings. This approach is crucial for assessing occupational health risks related to acrylonitrile exposure (Tavares et al., 1996).
Future Directions
Mechanism of Action
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of this compound are the nucleosides in the DNA or RNA strands .
Mode of Action
This compound interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of this compound is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . This compound is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of this compound . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of this compound .
Properties
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51078-49-0 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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